WP1130 Retains Full Cytotoxic Potency Against Imatinib-Resistant T315I Mutant Bcr-Abl-Expressing Cells, Where Imatinib Is Inactive
In BaF/3 cells engineered to express the T315I gatekeeper mutant of Bcr-Abl—the most clinically recalcitrant imatinib-resistant mutation—WP1130 reduced cell viability with an IC₅₀ comparable to that observed in wild-type Bcr-Abl-expressing cells (~1.8 μM), whereas imatinib mesylate showed no significant reduction in viability at concentrations up to 10 μM [1]. This functional resistance circumvention is attributed to WP1130's mechanism of inducing proteasomal-independent Bcr-Abl protein degradation rather than competing for the ATP-binding pocket .
| Evidence Dimension | Cytotoxic potency against T315I mutant Bcr-Abl-driven cells |
|---|---|
| Target Compound Data | WP1130 IC₅₀ ≈ 1.8 μM in BaF/3-T315I cells (MTT assay, 72 h) |
| Comparator Or Baseline | Imatinib mesylate: no significant viability reduction at concentrations up to 10 μM in the same BaF/3-T315I model |
| Quantified Difference | >5.5-fold differential; WP1130 retains activity essentially equivalent to wild-type Bcr-Abl potency, while imatinib loses all measurable activity |
| Conditions | BaF/3 cells (1 × 10⁴) expressing wild-type or T315I mutant Bcr-Abl; 72 h treatment; MTT viability assay; n = 4 independent assays |
Why This Matters
Procurement of WP1130 is essential for any CML research program investigating T315I-mediated imatinib resistance; no ATP-competitive Bcr-Abl kinase inhibitor can substitute for this activity.
- [1] Bartholomeusz GA, Talpaz M, Kapuria V, et al. Activation of a novel Bcr/Abl destruction pathway by WP1130 induces apoptosis of chronic myelogenous leukemia cells. Blood. 2007;109(8):3470-3478. doi:10.1182/blood-2006-05-024125. (Figure 3A: viability comparison of WP1130 vs imatinib in BaF/3 cells expressing wild-type and T315I Bcr/Abl). View Source
